Boc-Ala-Ala-Gly-pNA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

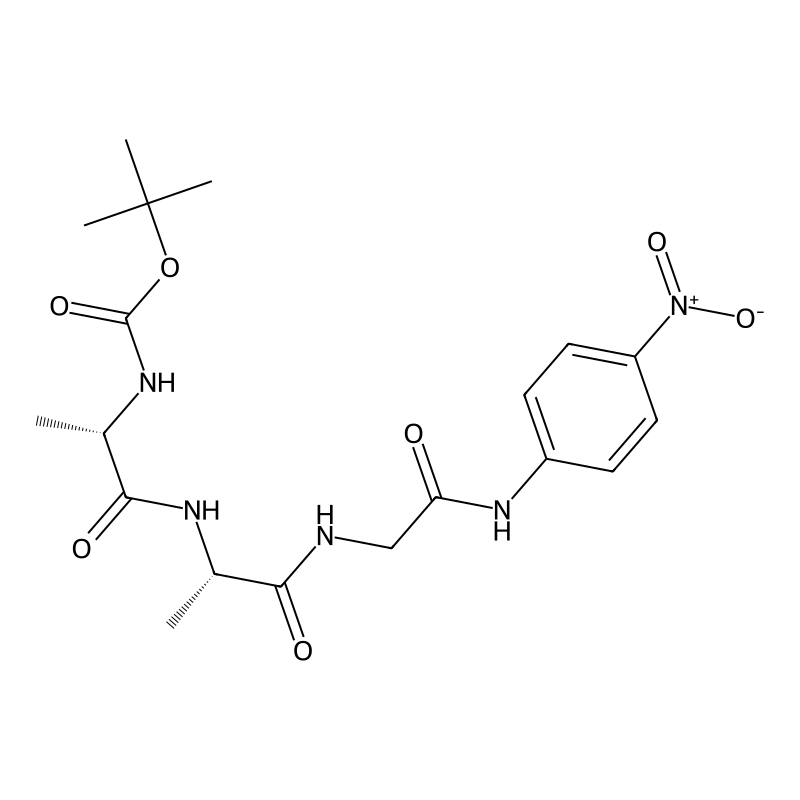

Boc-Ala-Ala-Gly-pNA, also known as tert-butoxycarbonyl-alanine-alanine-glycine-p-nitroaniline, is a synthetic peptide compound with the molecular formula and a molecular weight of approximately 421.45 g/mol. This compound is characterized by its specific sequence of amino acids: two alanines followed by glycine, and it features a p-nitroaniline moiety that serves as a chromogenic group. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group in peptide synthesis, allowing for selective reactions without interference from other functional groups.

Boc-Ala-Ala-Gly-pNA (N-苄氧羰基-L-丙氨酸-L-丙氨酸-甘氨酸-4-硝基苯胺) is a synthetic peptide commonly used in scientific research as a substrate for enzymes called glycine endopeptidases. These enzymes cleave peptide bonds specifically after glycine residues. ()

The structure of Boc-Ala-Ala-Gly-pNA incorporates several key features:

- Boc protecting group: The N-terminus (beginning) of the peptide is capped with a Boc (tert-Butyloxycarbonyl) protecting group. This group prevents unwanted reactions at the N-terminus during the assay.

- Amino acid sequence: The peptide chain consists of three amino acids: Alanine (Ala), Alanine (Ala), and Glycine (Gly). The cleavage by the enzyme of interest occurs after the Glycine residue.

- pNA chromophore: The C-terminus (end) of the peptide is linked to a molecule called para-Nitroaniline (pNA). This molecule acts as a chromophore, meaning it absorbs light at a specific wavelength.

Here's how Boc-Ala-Ala-Gly-pNA is used in an enzyme activity assay:

- The peptide substrate and the enzyme are incubated together.

- If the enzyme has glycine endopeptidase activity, it will cleave the peptide bond between the two Alanine residues, releasing the pNA molecule.

- The released pNA becomes free in solution and absorbs light at a specific wavelength.

- The میزان (miqdār, Arabic for "amount") of cleaved pNA can be measured by the absorbance of the solution at this wavelength using a spectrophotometer. ()

- Hydrolysis: Under acidic or basic conditions, Boc-Ala-Ala-Gly-pNA can be hydrolyzed to yield the corresponding amino acids and p-nitroaniline.

- Reduction: The nitro group in p-nitroaniline can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the free amine form of the peptide .

Boc-Ala-Ala-Gly-pNA is primarily recognized as a substrate for glycine endopeptidase, specifically chymopapain M. Its mode of action involves substrate-enzyme interactions that facilitate the breakdown of the peptide into individual amino acids. This compound plays a significant role in protein digestion and absorption pathways. Factors such as pH and temperature can influence the activity of the enzyme it targets, impacting both the compound's stability and its efficacy .

The synthesis of Boc-Ala-Ala-Gly-pNA typically follows these steps:

- Protection: The amino group of alanine is protected using the tert-butoxycarbonyl (Boc) group.

- Coupling: The protected alanine is coupled with another alanine molecule followed by glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.

- Final Coupling: The tripeptide is then coupled with p-nitroaniline to form Boc-Ala-Ala-Gly-pNA .

Boc-Ala-Ala-Gly-pNA has several applications, particularly in biochemical research:

- Enzymatic Assays: It is widely used as a substrate in assays to study glycine endopeptidase activity due to its ability to produce a measurable chromogenic product upon enzymatic cleavage.

- Peptide Synthesis: This compound serves as an intermediate in the synthesis of more complex peptides and proteins.

- Biochemical Studies: Researchers utilize it to investigate protein digestion processes and enzyme kinetics .

Interaction studies involving Boc-Ala-Ala-Gly-pNA focus on its relationship with glycine endopeptidase. These studies examine how variations in environmental conditions (such as pH and temperature) affect enzyme activity and substrate specificity. The compound's unique structure allows for easy detection of enzymatic cleavage, making it an effective tool for investigating enzyme-substrate dynamics .

Several compounds share structural similarities with Boc-Ala-Ala-Gly-pNA. Here are some notable examples:

| Compound Name | Structure/Components | Unique Features |

|---|---|---|

| Boc-Ala-Ala-OH | Dipeptide without glycine or p-nitroaniline | Simpler structure; lacks chromogenic properties |

| Boc-Gly-pNA | Glycine with p-nitroaniline | Simpler substrate; lacks multiple alanine residues |

| Boc-Ala-ONp | Alanine with 4-nitrophenyl ester | Different leaving group compared to p-nitroaniline |

Uniqueness: Boc-Ala-Ala-Gly-pNA stands out due to its specific sequence and the presence of p-nitroaniline, which facilitates straightforward detection in enzymatic assays. Its combination of amino acids allows for targeted studies on glycine endopeptidase activity, differentiating it from simpler substrates .

Solid-Phase Peptide Synthesis (SPPS) Optimization for Boc-Protected Substrates

Solid-phase peptide synthesis has emerged as the predominant methodology for the preparation of chromogenic peptide substrates, including tert-butoxycarbonyl-alanine-alanine-glycine-para-nitroaniline (Boc-Ala-Ala-Gly-pNA) [1] [2]. The optimization of SPPS for Boc-protected substrates requires careful consideration of deprotection conditions, coupling methodologies, and resin selection to achieve high-purity products suitable for enzymatic applications.

The Boc strategy employs tert-butoxycarbonyl groups as temporary N-alpha protecting groups, which are removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane [3] [4]. This approach offers distinct advantages for the synthesis of chromogenic substrates, particularly in terms of peptide solubility and aggregation control [5]. The quasi-orthogonal nature of Boc/benzyl protection schemes allows for selective deprotection while maintaining side-chain protection throughout the synthesis process [6] [7].

Resin selection plays a critical role in Boc-SPPS optimization. Polystyrene-based resins cross-linked with 1% divinylbenzene remain the standard support material [2] [8]. For Boc-Ala-Ala-Gly-pNA synthesis, PAM resin (phenylacetamidomethyl) or MBHA resin (methylbenzhydrylamine) are preferred due to their stability under repeated TFA treatments and compatibility with final cleavage conditions [9]. The resin loading capacity should be optimized to 0.3-0.7 mmol/g to prevent steric hindrance during coupling reactions [2].

Coupling optimization involves the use of dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or alternatively 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) with N,N-diisopropylethylamine (DIEA) [4] [6]. The coupling efficiency can be monitored using the Kaiser test, which provides colorimetric indication of free amino groups [10]. For Boc-Ala-Ala-Gly-pNA, coupling times of 2-4 hours are typically required to achieve >99% completion [9].

The synthesis protocol involves sequential coupling of protected amino acids in the C-to-N direction. Each coupling cycle consists of: (1) Boc deprotection using 50% TFA in DCM for 2-5 minutes, (2) neutralization with 5% DIEA in DCM, (3) washing with DMF and DCM, (4) coupling with activated amino acid for 2-4 hours, and (5) capping with acetic anhydride/pyridine to block unreacted amino groups [9] [6].

In situ neutralization protocols have been developed to minimize aggregation during Boc-SPPS [5]. This approach involves direct addition of activated amino acid solutions containing DIEA to the TFA-treated resin, bypassing the traditional neutralization step and reducing the formation of secondary structures that can impede coupling efficiency [5].

The incorporation of para-nitroaniline represents a significant synthetic challenge due to its reduced nucleophilicity [11]. Traditional coupling methods prove ineffective, necessitating the use of phosphorus oxychloride as a condensing agent, which has demonstrated superior performance in forming peptide-pNA bonds with yields of 70-90% [12]. Alternative approaches employ 5-amino-2-nitrobenzoic acid (Anb5,2) as a pNA analog, which can be coupled to Wang or Rink Amide resins using TBTU/DMAP methodology [11].

Advanced monitoring techniques include real-time conductivity measurements and UV absorption spectroscopy to track coupling completion and Fmoc deprotection in automated systems [2]. These methods enable precise control of reaction times and minimize side reactions that can lead to impurities in the final product.

Critical Challenges in pNA Conjugation and Purification Techniques

The conjugation of para-nitroaniline to peptide substrates presents unique technical challenges that significantly impact synthesis efficiency and product quality [11]. The electron-withdrawing nature of the nitro group substantially reduces the nucleophilicity of the amino group, making standard peptide coupling methodologies ineffective [12] [11].

Nucleophilicity limitations constitute the primary challenge in pNA conjugation. The para-nitro substituent decreases the nucleophilic character of the aniline nitrogen through resonance stabilization, resulting in coupling efficiencies below 30% when using conventional carbodiimide chemistry [11]. This necessitates the development of specialized coupling protocols employing more reactive intermediates.

Phosphorus oxychloride has emerged as the most effective coupling agent for pNA conjugation, achieving coupling yields of 70-90% under optimized conditions [12]. The mechanism involves formation of a highly reactive acyl chloride intermediate that readily reacts with the weakly nucleophilic pNA amino group. The reaction requires anhydrous conditions and careful temperature control to prevent decomposition of the chromogenic moiety [12].

Solubility challenges significantly complicate pNA conjugation and purification processes. para-Nitroaniline intermediates exhibit poor solubility in common organic solvents, leading to heterogeneous reaction conditions and reduced coupling efficiency [11]. The incorporation of dimethylformamide (DMF) and dimethylsulfoxide (DMSO) as co-solvents has proven effective in improving substrate solubility during coupling reactions [13].

The development of solid-phase pNA analogs represents a significant advancement in addressing conjugation challenges. The use of 5-amino-2-nitrobenzoic acid (Anb5,2) coupled to polymeric supports eliminates solubility issues while maintaining the chromogenic properties required for enzymatic assays [11]. This approach enables standard Fmoc synthesis strategies to be employed throughout the peptide elongation process.

Purification methodologies for pNA-conjugated peptides require specialized techniques due to the unique physicochemical properties of the chromogenic group. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 stationary phases remains the gold standard for pNA peptide purification [14]. The optimal mobile phase systems employ trifluoroacetic acid (TFA) in water-acetonitrile gradients, with detection at 214 nm for peptide bonds and 408 nm for the chromogenic group [14].

Gradient optimization is critical for achieving baseline resolution of pNA peptides from synthesis impurities. Shallow gradients (1-2% acetonitrile per minute) are typically required to separate closely related compounds, particularly deletion sequences lacking one or more amino acids [14]. The use of elevated column temperatures (40-60°C) can improve peak shape and resolution by reducing secondary structure formation [15].

Preparative purification protocols require careful consideration of sample loading and collection strategies. Overloading can lead to peak broadening and reduced resolution, while underloading decreases throughput efficiency [14]. Fraction collection should be based on UV absorption thresholds rather than time intervals to ensure consistent product quality across different batches [14].

The stability of the chromogenic group during purification presents additional challenges. Prolonged exposure to acidic conditions or elevated temperatures can lead to degradation of the nitroaniline moiety, resulting in loss of chromogenic activity [11]. pH optimization studies have demonstrated that maintaining pH values between 2.0-3.0 during purification minimizes degradation while preserving chromatographic performance [14].

Lyophilization protocols for purified pNA peptides require careful optimization to prevent aggregation and maintain biological activity. The use of cryoprotectants such as mannitol or trehalose can prevent peptide aggregation during the freeze-drying process [16]. Residual TFA removal is critical, as excess TFA can interfere with enzymatic assays and cause peptide degradation during storage [17].

Quality Control Standards: HPLC Purity Analysis and Mass Spectrometry Validation

Quality control of Boc-Ala-Ala-Gly-pNA requires comprehensive analytical characterization to ensure product identity, purity, and biological activity [18] [19]. The implementation of robust quality control standards is essential for reproducible enzymatic assays and regulatory compliance in pharmaceutical applications.

High-performance liquid chromatography (HPLC) serves as the primary method for purity determination of chromogenic peptide substrates [18] [20]. Analytical RP-HPLC employs C18 columns (4.6 × 250 mm, 5 μm particle size) with gradient elution using 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B) [20] [15]. The standard gradient profile progresses from 5-95% B over 30 minutes at a flow rate of 1.0 mL/min, with detection at 214 nm for peptide bond quantification [20].

Purity calculations are performed using peak area integration, where the purity percentage equals the area of the main peak divided by the total area of all peaks in the chromatogram [18]. For Boc-Ala-Ala-Gly-pNA, purity specifications typically require ≥95% for analytical grade material and ≥98% for reference standards [18] [19]. The integration window should exclude solvent peaks and system peaks to ensure accurate purity determination [18].

Method validation for HPLC purity analysis must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines [19]. Specificity is established by demonstrating separation of the target peptide from potential impurities, including deletion sequences, oxidation products, and synthesis byproducts [19]. Linearity should be demonstrated over a concentration range of 0.1-2.0 mg/mL with correlation coefficients ≥0.999 [18].

System suitability parameters include theoretical plate count (≥2000), tailing factor (≤2.0), and resolution between critical peak pairs (≥1.5) [19]. These parameters must be verified for each analytical run to ensure consistent chromatographic performance [18].

Mass spectrometry validation provides definitive confirmation of peptide identity and molecular weight [21] [19]. Electrospray ionization mass spectrometry (ESI-MS) is the preferred technique for molecular weight determination, offering high accuracy (≤5 ppm) and resolution (≥10,000 FWHM) [21]. The theoretical monoisotopic mass of Boc-Ala-Ala-Gly-pNA is 437.45 Da, and observed masses should fall within ±0.1 Da of this value [22].

Sample preparation for mass spectrometry analysis requires dissolution in appropriate solvents to ensure efficient ionization. Methanol-water mixtures (50:50 v/v) with 0.1% formic acid provide optimal ionization conditions for pNA peptides [21]. Sample concentrations of 1-10 μg/mL are typically sufficient for accurate mass determination [21].

Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide sequence confirmation and identify potential modifications [21]. Collision-induced dissociation (CID) generates characteristic fragmentation patterns that can be compared to theoretical spectra for sequence verification [23]. The presence of the para-nitroaniline chromophore produces distinctive fragment ions that aid in structural confirmation [21].

Alternative mass spectrometry techniques include matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) MS, which offers rapid analysis and high sample throughput [21] [24]. α-Cyano-4-hydroxycinnamic acid serves as the optimal matrix for pNA peptides, providing good ionization efficiency and minimal interference [24].

Impurity profiling by mass spectrometry enables identification and characterization of synthesis-related impurities [19]. Common impurities include deletion sequences (missing one or more amino acids), incomplete deprotection products (residual protecting groups), and oxidation products [19]. High-resolution mass spectrometry facilitates accurate mass determination of impurities, enabling structural elucidation and process optimization [19].

Stability testing protocols require monitoring of both chemical and physical stability under various storage conditions [16]. Accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) provide predictive data for long-term storage performance [16]. Degradation products should be identified and quantified using validated analytical methods to establish appropriate storage conditions and shelf-life specifications [16].

Microbiological testing may be required for sterile products or those intended for in vivo applications [19]. USP sterility testing protocols ensure absence of viable microorganisms, while bacterial endotoxin testing verifies pyrogenicity limits for injectable formulations [19].

Reference standards play a crucial role in quality control operations, providing traceable calibration materials for analytical methods [16]. Primary standards should be fully characterized using multiple analytical techniques and assigned certified values with associated uncertainties [16]. Working standards are prepared from primary standards and used for routine quality control testing [16].

Documentation and traceability requirements necessitate comprehensive record-keeping of all analytical data, including raw chromatograms, mass spectra, and calculation worksheets [19]. Data integrity principles require that all electronic records be attributable, legible, contemporaneous, original, and accurate [19].